Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester, an acetoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hydroxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetoxy group is introduced through acetylation of the phenolic hydroxyl group using acetic anhydride and a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be recycled is also common in industrial settings to reduce costs and environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products of these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate: Lacks the acetoxy group, which may result in different reactivity and biological activity.
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate: Contains a methoxy group instead of an acetoxy group, leading to variations in its chemical and biological properties
Uniqueness: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is unique due to the presence of the acetoxy group, which can undergo specific reactions that are not possible with similar compounds. This functional group also contributes to its potential biological activities and applications in various fields .
Properties
IUPAC Name |
ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-15(18)6-4-5-14(17)12-7-9-13(10-8-12)20-11(2)16/h7-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCFKZENFRXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645838 |
Source
|
Record name | Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-85-5 |
Source
|
Record name | Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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